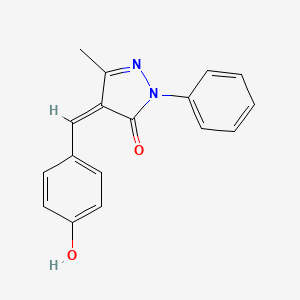

![molecular formula C18H22N2O2 B2496917 4-[(4-Dimetilamino)bencil]amino]benzoato de etilo CAS No. 64261-07-0](/img/structure/B2496917.png)

4-[(4-Dimetilamino)bencil]amino]benzoato de etilo

Descripción general

Descripción

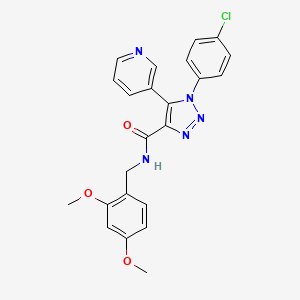

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Hidrogel: El 4-[(4-Dimetilamino)bencil]amino]benzoato de etilo se ha incorporado a hidrogel de poliamidoamina (PAMAM) modificado . Estos materiales entrecruzados tridimensionales pueden absorber agua y almacenar moléculas funcionales. Los investigadores han explorado los dendrímeros de PAMAM para el diseño de hidrogel multifuncional, permitiendo la liberación controlada de fármacos y la administración dirigida .

- Nano-Hidrogel: Los nano-hidrogel que combinan dendrímeros, hidrogel y nanopartículas ofrecen ventajas en la administración de fármacos. El this compound contribuye a la síntesis de estos nano-hidrogel, mejorando la encapsulación y liberación de fármacos .

- Materiales de Andamiaje: El hidrogel que contiene this compound puede servir como andamiaje para la ingeniería de tejidos. Su biocompatibilidad y propiedades ajustables los hacen adecuados para promover el crecimiento celular y la regeneración de tejidos .

- Encapsulación Celular: Los investigadores exploran estos hidrogel para encapsular células, proporcionando un entorno de apoyo para la supervivencia y diferenciación celular en aplicaciones de ingeniería de tejidos .

- Crecimiento de Cristales: El 4-amino benzoato de etilo, un precursor de nuestro compuesto, tiene potencial como material electro-óptico . Los investigadores han investigado su crecimiento de cristales a granel utilizando hornos de resistencia transparentes, con el objetivo de aplicaciones en dispositivos fotónicos .

- Estudios Estructurales: Comprender el papel de los residuos de ácido siálico en las proteínas es crucial tanto para la ciencia fundamental como para el análisis antidopaje. Los derivados de this compound podrían ser relevantes en tales estudios .

- Sondas Fluorescentes: El grupo amino en nuestro compuesto puede funcionalizarse para crear sondas fluorescentes. Estas sondas encuentran aplicaciones en la imagen celular, el diagnóstico y el seguimiento de procesos biológicos específicos .

- Electrodos Selectivos de Iones: Los derivados de this compound pueden servir como ionóforos en electrodos selectivos de iones. Estos sensores detectan iones específicos en el monitoreo ambiental o el diagnóstico clínico .

Sistemas de Administración de Fármacos

Ingeniería de Tejidos

Dispositivos Fotónicos y Electro-Ópticos

Química Analítica

Agentes de Imagen Biomédica

Sensores Químicos

Mecanismo De Acción

Target of Action

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.

Mode of Action

As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.

Pharmacokinetics

As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.

Result of Action

Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which influences where substitutions occur .

Cellular Effects

It is known that the compound is used as a photoinitiator in cell encapsulation applications

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Propiedades

IUPAC Name |

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64261-07-0 | |

| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2496845.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)